molecular formula C4H9NO B2361206 (S)-3-Aminotetrahydrofuran

(S)-3-Aminotetrahydrofuran

Cat. No.: B2361206
M. Wt: 87.12 g/mol
InChI Key: MIPHRQMEIYLZFZ-BYPYZUCNSA-N
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Description

(S)-3-Aminotetrahydrofuran is a chiral amine derivative of tetrahydrofuran, a heterocyclic organic compound It is characterized by the presence of an amino group at the third position of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminotetrahydrofuran typically involves the following steps:

    Starting Material: The process begins with the preparation of tetrahydrofuran.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amination: The amino group is introduced at the third position using reagents such as ammonia or amines under specific reaction conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts to achieve high yields and enantioselectivity.

    Continuous Flow Processes: To enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Aminotetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various amine derivatives, oxides, and substituted tetrahydrofuran compounds.

Scientific Research Applications

(S)-3-Aminotetrahydrofuran has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-Aminotetrahydrofuran involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

    ®-3-Aminotetrahydrofuran: The enantiomer of (S)-3-Aminotetrahydrofuran with different stereochemistry.

    Tetrahydrofuran: The parent compound without the amino group.

    3-Hydroxytetrahydrofuran: A similar compound with a hydroxyl group instead of an amino group.

Uniqueness: this compound is unique due to its chiral nature and the presence of an amino group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3S)-oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPHRQMEIYLZFZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104530-79-2
Record name (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt
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URL https://echa.europa.eu/information-on-chemicals
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